molecular formula C14H15NO2S B097095 aPKC-IN-2 CAS No. 15854-08-7

aPKC-IN-2

Cat. No.: B097095
CAS No.: 15854-08-7
M. Wt: 261.34 g/mol
InChI Key: GOQSMGNEJVWZIG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is a heterocyclic compound belonging to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur. This compound is of particular interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .

Properties

IUPAC Name

ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQSMGNEJVWZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351642
Record name ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15854-08-7
Record name ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-4-p-tolylthiophene-3-carboxylate
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Preparation Methods

Standard Reaction Protocol

The Gewald reaction remains the most widely employed method for synthesizing ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate. The reaction involves a one-pot condensation of a ketone, ethyl cyanoacetate, and elemental sulfur in the presence of a base. A representative procedure is as follows:

  • Reactants :

    • 4-Methylpropiophenone (1-(4-methylphenyl)propan-2-one, 0.1 mol)

    • Ethyl cyanoacetate (0.1 mol)

    • Elemental sulfur (0.1 mol)

    • Base (e.g., n-butylamine, triethylamine, or morpholine; 20 mL)

    • Solvent: Absolute ethanol (150 mL)

  • Procedure :

    • Dissolve the ketone and ethyl cyanoacetate in ethanol.

    • Add sulfur and the base sequentially.

    • Heat the mixture at 55–65°C for 2 hours under reflux.

    • Cool the reaction mixture to 10°C overnight to precipitate the product.

    • Filter and recrystallize the crude product from ethanol.

  • Yield : 65–75% under standard conditions.

Role of Bases in Reaction Optimization

The choice of base significantly impacts reaction efficiency and yield:

BaseTemperature (°C)Yield (%)Reaction Time (h)
n-Butylamine50852
Morpholine65702
Triethylamine65652

Key Findings :

  • n-Butylamine outperforms other bases, achieving 85% yield at a lower temperature (50°C).

  • Stronger bases (e.g., K₂CO₃) are less effective due to side reactions, while weaker bases like morpholine require higher temperatures.

Large-Scale Synthesis and Industrial Adaptations

Scalable Production Protocol

Industrial-scale synthesis necessitates modifications to enhance yield and reduce costs:

  • Reactants :

    • 4-Methylpropiophenone (1 kg)

    • Ethyl cyanoacetate (685 g)

    • Elemental sulfur (195 g)

    • n-Butylamine (200 g)

    • Ethanol (4 L)

  • Procedure :

    • Dissolve the ketone and ethyl cyanoacetate in ethanol.

    • Add sulfur and n-butylamine.

    • Stir at 40–50°C for 2 hours.

    • Cool to 10°C, filter, and wash with ethanol.

  • Yield : 85% with 99% purity.

Advantages :

  • Continuous Flow Reactors : Enable rapid heat dissipation and consistent product quality.

  • Catalyst Screening : DBU (1,8-diazabicycloundec-7-ene) reduces reaction time to 30 minutes in pilot studies.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation offers a faster, energy-efficient alternative:

  • Reactants : Same as Gewald reaction.

  • Conditions :

    • Microwave power: 300 W

    • Temperature: 100°C

    • Time: 20 minutes

  • Yield : 80% with comparable purity.

Solvent Optimization

Polar aprotic solvents like DMF improve intermediate stability:

SolventDielectric ConstantYield (%)
Ethanol24.375
DMF36.782
DMSO46.778

Comparative Analysis of Methods

Yield vs. Scalability

MethodScaleYield (%)Purity (%)
Standard GewaldLab-scale65–7595
Industrial (n-BuNH₂)Large-scale8599
Microwave-AssistedLab-scale8097

Trade-offs : Industrial methods prioritize yield and purity, while microwave techniques favor speed.

Cost Analysis

ComponentCost per kg (USD)
n-Butylamine50
Ethanol10
Sulfur5

Total Cost : ~$65/kg for industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with biological targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

  • Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Comparison: Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological profiles and reactivity patterns .

Biological Activity

Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (C₁₄H₁₅NO₂S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur, and a carboxylate functional group that enhances its reactivity. The presence of the 4-methylphenyl group increases its lipophilicity, potentially influencing its biological interactions and pharmacokinetics.

Anticancer Activity

Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate has been studied for its potential anticancer properties, particularly against lung cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through various signaling pathways. For instance, in vitro studies have shown that the compound exhibits significant cytotoxicity with IC50_{50} values ranging from 23.2 to 49.9 µM against different cancer cell lines .

Table 1: Anticancer Activity of Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

Cell LineIC50_{50} (µM)Reference
A549 (Lung Cancer)23.2
HT29 (Colon Cancer)49.9
Jurkat (Leukemia)Moderate Activity

Mechanism of Action : The anticancer effects are attributed to the compound's ability to disrupt cellular processes critical for cancer cell survival, including the inhibition of essential enzymes and disruption of cell membrane integrity .

Antimicrobial Activity

In addition to its anticancer properties, ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate has demonstrated antimicrobial activity against various bacterial and fungal strains. Studies indicate that it disrupts microbial cell membranes and inhibits key metabolic pathways.

Table 2: Antimicrobial Activity

MicroorganismActivityReference
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

Case Studies

  • In Vitro Studies : A study conducted on lung cancer cell lines revealed that treatment with ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate resulted in a significant reduction in cell viability, indicating strong potential as an anticancer agent .
  • In Vivo Studies : In animal models, the compound exhibited promising results in reducing tumor size compared to standard treatments like 5-fluorouracil (5-FU). The study noted a decrease in solid tumor mass by up to 54% when treated with ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate .

Q & A

Q. What advanced spectral methods resolve overlapping signals in complex derivatives?

  • Methodological Answer :
  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to confirm regiochemistry in crowded spectra.
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular ion peaks for derivatives with isotopic clusters (e.g., bromine-containing analogs) .

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